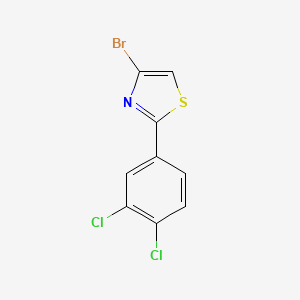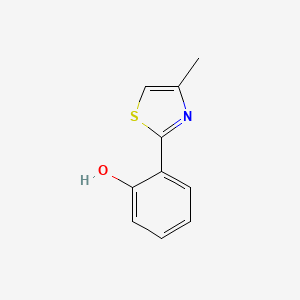
2-(4-methyl-2-thiazolyl)Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-2-thiazolyl)Phenol is a heterocyclic compound that features a thiazole ring fused to a phenol group. This compound is known for its diverse biological activities and is often used in various scientific research applications. The thiazole ring, which contains both sulfur and nitrogen atoms, is a crucial structural component in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-thiazolyl)Phenol typically involves the reaction of 4-methylthiazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Catalysts may also be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methyl-2-thiazolyl)Phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
2-(4-methyl-2-thiazolyl)Phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mécanisme D'action
The mechanism of action of 2-(4-methyl-2-thiazolyl)Phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-methyl-4-thiazolyl)phenol: Similar structure but different substitution pattern.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different functional groups and biological activities
Uniqueness
2-(4-methyl-2-thiazolyl)Phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a thiazole ring and a phenol group makes it a versatile compound in various research fields .
Propriétés
Numéro CAS |
118485-49-7 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-(4-methyl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
Clé InChI |
DMKFYCFFMNOORY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


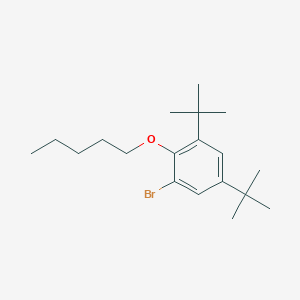


![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
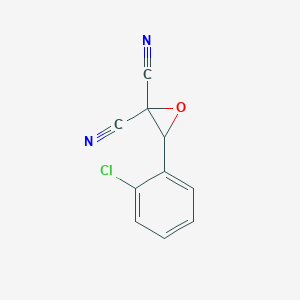
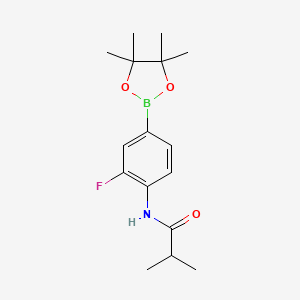

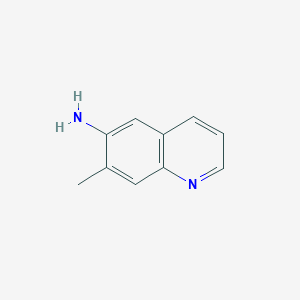
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
